2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

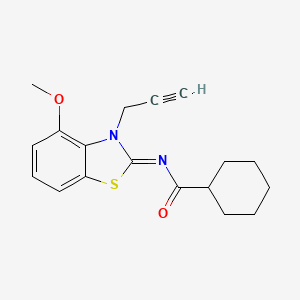

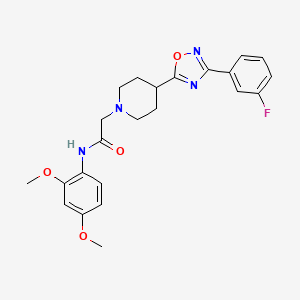

“2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile” is a complex organic compound. It contains a sulfonyl group attached to a 4-chlorophenyl group and a 3-(trifluoromethyl)phenyl group attached to an amino group. The presence of the nitrile group indicates that this compound may have undergone a cyano substitution reaction.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the sulfonyl group, the introduction of the chloro and trifluoromethyl groups to the phenyl rings, and the attachment of the amino group. The exact synthesis pathway would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, chloro, trifluoromethyl, amino, and nitrile groups would all contribute to the overall structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group might make the compound more reactive towards nucleophiles, while the presence of the nitrile group could make it more susceptible to reactions with electrophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and nitrile groups could affect its polarity, solubility, and boiling and melting points.Scientific Research Applications

Nonpeptidic Inhibitors of Human Leukocyte Elastase

One application is in the design of nonpeptidic inhibitors of human leukocyte elastase (HLE), which are potent intratracheal inhibitors in a model of HLE-induced lung damage in hamsters. A study found that the best substituent for intratracheal activity in this context was [4-[N-[(4-chlorophenyl)sulfonyl]-carbamoyl]phenyl]sulfonyl (Bernstein et al., 1995).

Synthesis of Benzothiazepines

Another application involves the synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore. The study achieved moderate yields of these compounds by condensing 2-aminothiophenol with chalcones in toluene, demonstrating the versatility of the compound in organic synthesis (Karale et al., 2011).

Potential GABA B Receptor Antagonists

The compound also plays a role in synthesizing potential GABA B receptor antagonists, as evidenced by a study focusing on the synthesis of related chlorinated acids. These acids were found to be weak specific antagonists of GABA at the GABAB receptor (Abbenante et al., 1997).

Fluorinated Polyimides

In the field of materials science, this compound has been utilized in the synthesis of organosoluble and light-colored fluorinated polyimides, which have applications in high-performance materials due to their excellent thermal stability and mechanical properties (Yang et al., 2005).

Antimicrobial Pyrazolopyrimidines

The compound also finds use in the synthesis and antimicrobial evaluation of novel pyrazolopyrimidine derivatives. Some of these derivatives have shown activity exceeding that of reference drugs, highlighting their potential in antimicrobial research (Alsaedi et al., 2019).

Safety And Hazards

As with any chemical compound, handling “2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound.

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals, but further research would be needed to explore these possibilities.

properties

IUPAC Name |

(E)-2-(4-chlorophenyl)sulfonyl-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2O2S/c17-12-4-6-14(7-5-12)25(23,24)15(9-21)10-22-13-3-1-2-11(8-13)16(18,19)20/h1-8,10,22H/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGAATXEMSAFKX-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2779214.png)

![1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2779215.png)

![3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B2779216.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779221.png)

![(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2779223.png)

![2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2779230.png)

![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2779232.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)